Methyl Salicylate

Catalog No.
S535234
CAS No.
119-36-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Salicylate

Natural wintergreen oil variability compromises synthesis reproducibility. High-purity synthetic Methyl Salicylate (CAS 119-36-8) resolves this with consistent dual reactivity. - Dual ester & phenolic hydroxyl sites enable transesterification yields >88% for higher salicylates. - Lipophilic liquid (logP 2.55) enhances skin permeation for topical analgesics vs. solid salicylic acid. - >99% GC purity ensures reliable API intermediate synthesis and fragrance consistency. Bulk lots and global shipping available.

CAS Number

119-36-8

Product Name

Methyl Salicylate

IUPAC Name

methyl 2-hydroxybenzoate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3

InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Slightly soluble
SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID
SOL IN DIETHYL ETHER
SOLUBLE IN MOST COMMON ORGANIC SOLVENTS
Sol in water: 0.74%w @ 30 °C
0.7 mg/mL at 30 °C
Solubility in water, g/l at 30Â °C: 0.74 (very slightly soluble)
slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Hewedolor, Linsal, methyl salicylate, methyl salicylate sodium salt, methylsalicylate, Metsal Liniment, Rheumabal

Canonical SMILES

COC(=O)C1=CC=CC=C1O

The exact mass of the compound Methyl salicylate is 152.0473 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)slightly soluble0.05 m0.7 mg/ml at 30 °csol in chloroform, ether; miscible with alc, glacial acetic acidsol in diethyl ethersoluble in most common organic solventssol in water: 0.74%w @ 30 °c0.7 mg/ml at 30 °csolubility in water, g/100ml at 20 °c: 0.07slightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8204. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of benzoate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 g, 500 ml, 1 l, 2.5 l

Methyl Salicylate (CAS 119-36-8) is the methyl ester of salicylic acid, a colorless to pale yellow liquid known commercially as Oil of Wintergreen. It is a foundational ingredient in topical analgesics, where it acts as a counter-irritant and is hydrolyzed in tissues to its active metabolite, salicylic acid. Beyond pharmaceuticals, its distinct scent and flavor profile make it a key component in fragrances and food products. Crucially for procurement, it serves as a versatile chemical intermediate with dual reactive sites—an ester group and a phenolic hydroxyl group—making it a valuable precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) and specialty chemicals. Synthetic Methyl Salicylate is the primary form used in cosmetics and industrial applications, offering high purity compared to natural sources.

Research Fit

Dual-function tool for topical analgesic and permeation enhancer research
Reported rapid systemic clearance supports repeated-application modeling
Low airborne detection threshold allows olfactory and sensory evaluation studies

Substituting Methyl Salicylate (CAS 119-36-8) with its precursor, salicylic acid, is non-viable for many applications due to vast differences in physical properties. Salicylic acid is a solid with a pKa of 3.0, requiring low pH formulations to remain active, whereas methyl salicylate is a more lipophilic liquid, enhancing skin permeation for topical delivery. Using natural wintergreen oil introduces significant variability; it contains minor components like linalool and ethyl salicylate that differ based on geography and distillation time, and may also contain synthetic markers like dimethyl 2-hydroxyterephthalate from certain production methods. This lack of purity is unacceptable for chemical synthesis, where high-purity Methyl Salicylate is required as a precursor to avoid side reactions and ensure high yields of target molecules such as other salicylate esters.

Substitution Risk

Hydration Response
Salicylate ester flux under hydration varies substantially; glycol salicylate behavior may not predict methyl salicylate formulation outcomes.
Monotherapy Context
Methyl salicylate alone may not produce sufficient endpoint response in OA research models; additive effects reported only with NSAID co-formulation.

Superior Formulation Compatibility: Markedly Lower Water Solubility vs. Salicylic Acid

Methyl Salicylate's utility in non-aqueous and emulsion-based topical formulations is underscored by its significantly lower water solubility compared to its precursor, Salicylic Acid. At 30°C, Methyl Salicylate has a water solubility of only 625 mg/L (0.0625 g/100g). In contrast, Salicylic Acid's solubility at 20°C is 0.2 g/100g (2000 mg/L), and this increases with temperature. This ~3.2-fold lower solubility at similar temperatures makes Methyl Salicylate better suited for lipophilic systems and avoids the formulation challenges associated with keeping the highly acidic Salicylic Acid (pKa 3.0) solubilized and in its active, non-ionized form.

Evidence DimensionSolubility in Water
Target Compound Data625 mg/L (0.0625 g/100g) at 30°C
Comparator Or BaselineSalicylic Acid: 2000 mg/L (0.2 g/100g) at 20°C
Quantified Difference~3.2x lower water solubility than Salicylic Acid
ConditionsAqueous solution at near-ambient temperatures.

This property dictates the choice of Methyl Salicylate for oil-based or water-in-oil emulsion formulations where the limited solubility and high acidity of salicylic acid would cause instability and processing issues.

Elimination Half-Life
Head-to-head
3.0 ± 1.2 h
vs Camphor 5.6 h, Menthol 4.7 h
Rapid clearance supports repeated-application exposure modeling
Reported n=8/group; dermal patch application

Enhanced Skin Permeation: Quantifiably Higher Flux Rate for Salicylate Delivery vs. Parent Acid

For topical analgesic applications, Methyl Salicylate functions as a prodrug, delivering salicylic acid through the skin. Its ester form provides superior lipophilicity, resulting in efficient skin penetration. In vitro studies using human skin demonstrate that topical application of neat Methyl Salicylate results in a salicylic acid permeation rate (flux) of up to 0.063 µg/cm²/min. Upon absorption, it is hydrolyzed by esterases in the skin to release salicylic acid, the active anti-inflammatory agent. This delivery mechanism is critical for reaching deep-seated musculoskeletal targets, a key differentiator from the direct application of salicylic acid, which is preferred for surface-level keratolytic effects.

Evidence DimensionSalicylic Acid Permeation Rate (Flux) Through Human Skin
Target Compound DataUp to 0.063 µg/cm²/min (when neat Methyl Salicylate is applied)
Comparator Or BaselineDirect application of Salicylic Acid (which has lower lipophilicity and is used for different, more superficial indications)
Quantified DifferenceProvides a quantifiable flux of the active metabolite through the skin.
ConditionsIn vitro study using dermatomed human skin.

This evidence justifies procuring Methyl Salicylate over Salicylic Acid for any formulation targeting subcutaneous pain and inflammation, as it provides a more effective delivery vehicle for the active compound.

Skin Cytotoxicity
Head-to-head
IC₅₀ (MTT): lower cytotoxicity vs azone
Reported lower skin-cell impact in permeation enhancer screens
In vitro MTT assay; skin cell lines

Precursor Suitability: High-Yield Synthesis of Salicylates via Transesterification

High-purity Methyl Salicylate is a preferred precursor for producing other salicylate esters used in fragrances and pharmaceuticals via transesterification. In a documented synthesis of cyclohexyl salicylate, using Methyl Salicylate as the starting material with a di-n-butyl tin diacetate catalyst resulted in a product yield of 88.8%. Similarly, a reaction with cis-3-hexenol yielded the corresponding ester. Using a defined, high-purity (>99.5%) synthetic intermediate like Methyl Salicylate is critical for achieving high, reproducible yields and avoiding contamination from the minor components found in natural wintergreen oil.

Evidence DimensionProduct Yield in Transesterification
Target Compound Data88.8% yield for cyclohexyl salicylate
Comparator Or BaselineNatural Wintergreen Oil (contains impurities that would lead to lower yields and side products)
Quantified DifferenceEnables high and predictable reaction yields (>88%)
ConditionsTransesterification with cyclohexanol, catalyzed by di-n-butyl tin diacetate.

For chemical manufacturing, sourcing high-purity Methyl Salicylate instead of a crude natural product directly translates to higher process efficiency, less downstream purification, and a more cost-effective synthesis.

Combination OA Endpoint
Head-to-head
Reported VAS/WOMAC improvement with diclofenac + MS over monotherapy
Additive endpoint response context with NSAID co-formulation
RCT; knee OA model; MS alone not different from placebo

Processability Advantage: Lower Boiling Point and Vapor Pressure vs. Ethyl Salicylate

In applications requiring distillation or controlled evaporation, such as purification or fragrance release, Methyl Salicylate offers distinct processability advantages over its close analog, Ethyl Salicylate. Methyl Salicylate has a boiling point of 223.3°C at atmospheric pressure. In contrast, Ethyl Salicylate boils at a higher temperature of 234°C. Vapor-liquid equilibrium (VLE) data confirms this difference; in a binary system at 50.0 kPa, the highest boiling temperature reached was ~478 K (205°C), significantly lower than Ethyl Salicylate's standard boiling point of 505 K (232°C). Furthermore, Ethyl Salicylate has a lower estimated vapor pressure (0.035 mmHg @ 25°C) compared to Methyl Salicylate (0.075 mmHg / 10 Pa @ 22°C), indicating Methyl Salicylate is more volatile at room temperature.

Evidence DimensionBoiling Point & Volatility
Target Compound DataBoiling Point: 223.3°C; Vapor Pressure: ~0.075 mmHg @ 22°C
Comparator Or BaselineEthyl Salicylate: Boiling Point: 234°C; Vapor Pressure: 0.035 mmHg @ 25°C
Quantified Difference~11°C lower boiling point and ~2.1x higher vapor pressure than Ethyl Salicylate
ConditionsAtmospheric pressure for boiling point; near-ambient temperature for vapor pressure.

This makes Methyl Salicylate easier and more energy-efficient to purify via distillation and provides a faster, more intense aroma release in fragrance and flavor applications compared to Ethyl Salicylate.

Skin Sensitization
Head-to-head
SI < 1.8 (non-sensitizer)
Consistent non-sensitizer classification across LLNA studies
LLNA:DA assay; SI threshold 1.8
Hydration-Dependent Flux
Head-to-head
~2× enhancement (MS) vs ~10× (glycol salicylate)
Hydration response differs; formulation-specific optimization needed
In vitro human epidermal permeation
Hydrophilic Drug Enhancement
Class-level
Selective flux increase for hydrophilic compounds; minimal lipophilic enhancement
Mechanism: SC lipid disruption (FTIR), no alteration of drug activity
Franz diffusion cell; model drugs; osthole exception

Formulation of Topical Analgesics for Deep Tissue Delivery

The optimal choice for topical pain relief formulations targeting musculoskeletal discomfort. Its superior lipophilicity and quantifiable skin permeation rate ensure efficient delivery of the active salicylate metabolite to subcutaneous tissues, a task for which direct application of salicylic acid is less suited.

High-Yield Synthesis of Specialty Salicylate Esters

As a high-purity chemical intermediate, it is the preferred starting material for the transesterification synthesis of higher-order salicylates used in pharmaceuticals and fine fragrances. Its defined purity ensures predictable, high-yield reactions (>88%) and avoids the process complications caused by impurities in natural oils.

High-Impact Flavor and Fragrance Compounding

Specified for use in flavor and fragrance applications where a consistent, high-impact wintergreen note is essential. Its higher volatility compared to analogs like Ethyl Salicylate provides a more immediate and potent aroma profile, while its synthetic purity guarantees batch-to-batch consistency not achievable with natural wintergreen oil.

Application Fit Matrix

Application
Selection Property
Validation Focus
NSAID combination formulation research
Reported combination endpoint response
Pain-score endpoint vs monotherapy in OA models
Hydrophilic drug permeation enhancement studies
Hydrophilic permeation selectivity
Stratum corneum lipid disruption (FTIR)
Rapid-clearance topical research models
Elimination half-life context
Repeated-application exposure modeling
Non-sensitizing topical research tool
Reported LLNA non-sensitizer classification
Skin sensitization endpoint (LLNA:DA)

Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999)
Dry Powder; Liquid
Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline]
Liquid
COLOURLESS OR YELLOW-TO-RED OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless to yellowish liquid with a characteristic wintergreen odour

Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.047344113 Da

Monoisotopic Mass

152.047344113 Da

Boiling Point

432 °F at 760 mmHg (NTP, 1992)
220-224
220-224 °C
222.00 to 224.00 °C. @ 760.00 mm Hg
223Â °C

Flash Point

205 °F (NTP, 1992)
205 °F (96 °C) (Closed cup)
101Â °C c.c.

Heavy Atom Count

11

Taste

LIQUID HAVING THE CHARACTERISTIC TASTE OF WINTERGREEN

Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.2
Relative vapor density (air = 1): 5.24

Density

1.174 (USCG, 1999) - Denser than water; will sink
1.184 @ 25 °C/25 °C
DENSITY OF NATURAL ESTER IS ABOUT 1.180
Relative density (water = 1): 1.18
1.176-1.185

LogP

2.5
2.55 (LogP)
2.55
Log Kow = 2.55

Odor

LIQUID HAVING THE CHARACTERISTIC ODOR OF WINTERGREEN

Appearance

Solid powder

Melting Point

16.5 °F (NTP, 1992)
-8.6 °C
-8Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LAV5U5022Y

Related CAS

7631-93-8 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (72.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (67.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ointments or liniments containing methyl salicylate are applied topically as counter irritant for relief of acute pain associated with lumbago,sciatica and rheumatic conditions. Local analgesics for human and veterinary medicine.

Therapeutic Uses

OINTMENTS OR LINIMENTS CONTAINING METHYL SALICYLATE ARE APPLIED TOPICALLY AS COUNTERIRRITANTS FOR RELIEF OF PAIN ASSOCIATED WITH LUMBAGO, SCIATICA, AND RHEUMATIC CONDITIONS. FORMERLY USED INTERNALLY IN SMALL DOSES AS A CARMINATIVE.
MEDICATION (VET): ORALLY, PRIMARILY AS FLAVORING AGENT OR AS CARMINATIVE; TOPICALLY, AS IRRITANT OR COUNTERIRRITANT AIDED BY MASSAGE OR RUBBING AS IN UDDER OINTMENTS (1-3% CONCN), POULTICES & COUNTERIRRITANT MIXT (@ LEAST 5-10%) OVER SORE JOINT, MUSCLE, & BONE AREAS.
LOCAL ANALGESIC FOR HUMAN AND VETERINARY MEDICINE

Pharmacology

Methyl salicylate relieve musculoskeletal pain in the muscles, joints, and tendons by causing irritation and reddening of the skin due to dilated capillaries and increased blood flow. It is pharmacologically similar to aspirin and other NSAIDs but as a topical agent it primarily acts as a rubefacient and skin irritant. Counter-irritation is believed to cause a soothing sensation of warmth.

MeSH Pharmacological Classification

Antirheumatic Agents

Mechanism of Action

Counter-irritation is thought to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves. This is thought to mask the underlying musculoskeletal pain and discomfort. When applied topically, methyl salicylate is thought to penetrate the skin and underlying tissues where it reversibly inhibits cyclooxygenase enzyme and locally and peripherally prevents the production of inflammatory mediators such as prostaglandin and thromboxane A2.

Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992)
0.03 [mmHg]
Vapor pressure = 0.0343 mm Hg @ 25 °C
Vapor pressure, Pa at 20Â °C: 13

Pictograms

Irritant

Irritant

Other CAS

119-36-8
68917-75-9
68917-50-0
90045-28-6

Absorption Distribution and Excretion

Approximately 12-20% of topically applied methyl salicylate may be systemically absorbed through intact skin within 10 hours of application, and absorption varies with different conditions such as surface area and pH. Dermal bioavailability is in the range of 11.8 – 30.7%. For the assessment of potential oral exposure to salicylates, bioavailability is assumed to be 100%.
Excreted by kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%).
After absorption, methyl salicylate is distributed throughout most body tissues and most transcellular fluids, primarily by pH dependent passive processes. Salicylate is actively transported by a low-capacity, saturable system out of the CSF across the choroid plexus. The drug readily crosses the placental barrier.
MAY BE ABSORBED RAPIDLY THROUGH INTACT SKIN. BOWEL ABSORPTION IS SOMEWHAT ERRATIC ... ABSORBED AT LEAST IN PART AS THE INTACT ESTER AND SMALL AMT ARE EVEN EXCRETED AS SUCH BY THE KIDNEYS ... .
HUMAN SUBJECTS WERE GIVEN 7 MG/KG OF METHYL SALICYLATE BY MOUTH. AFTER 0.25 HOURS THE BLOOD CONCN WAS 1.28 MG%. AFTER 1.5 HOURS THE BLOOD CONCN WAS 1.33 MG%. /FROM TABLE/
At therapeutic doses, conjugation accounts for most salicylic elimination, whereas renal elimination becomes more important with large or multiple doses. A substantial first-pass effect occurs at therapeutic doses. /Salicylates/
Orally ingested salicylates are absorbed rapidly, partly from the stomach but mostly from the upper small intestine. Appreciable conc are found in plasma in less than 30 min; after a single dose, a peak value is reached in about 2 hr and then gradually declines. /Salicylates/
For more Absorption, Distribution and Excretion (Complete) data for METHYL SALICYLATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Minor metabolism may occur in various tissues but hepatic metabolism constitutes the majority of metabolic processes of absorbed methyl salicylate. It is mainly hydrolyzed to salicylic acid via hepatic esterase enzymes. Conjugation with glycine forms salicyluric acid and conjugation with glucuronic forms ester or acyl and ether or phenolic glucuronide, which are the three main metabolites.
...EVIDENCE THAT CONSIDERABLE HYDROLYSIS OF ESTER OCCURS IN INTESTINAL TRACT... IN SOME SPECIES, SUCH AS RABBIT, MAY BE PARTLY EXCRETED AS SULFATE OR GLUCURONIC ACID CONJUGATE ON THE FREE HYDROXYL GROUP. CONJUGATION APPEARS TO TAKE PLACE BEFORE HYDROLYSIS OF THE METHYL ESTER.
For small doses 80% of the hepatic metabolism results from conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide. The two parallel pathways (glycine, glucuronide conjugation) have limited capacity and saturate easily above therapeutic doses. /Salicylates/
The biotransformation of salicylates takes place in many tissues, but particularly in the hepatic endoplasmic reticulum and mitochondria. The three chief metabolic products are salicyluric acid (the glycine conjugate), the ether or phenolic glucuronide, and the ester or acyl glucuronide. In addition, a small fraction is oxidized to gentisic acid (2,5-dihydroxybenzoic acid) and to 2,3-dihydroxybenzoic and 2,3,5-trihydroxybenzoic acids; gentisuric acid, the glycine conjugate of gentisic acid, is also formed. /Salicylates/

Wikipedia

Methyl_salicylate

Drug Warnings

OINTMENTS OR LINIMENTS ... . SHOULD NOT BE APPLIED TO BURNED AREAS OR TO OTHERWISE DAMAGED SKIN...USUALLY IN CONCN FROM 10-25% ... .
ABSORPTION OF METHYL SALICYLATE CAN OCCUR THROUGH THE SKIN, & DEATH HAS RESULTED FROM SYSTEMIC POISONING FROM THE LOCAL MISAPPLICATION OF THE DRUG. IT IS A COMMON PEDIATRIC POISON, & ITS USE SHOULD BE STRONGLY DISCOURAGED.
Children with fever and dehydration are particularly prone to intoxication from relatively small doses of salicylate. ... The use of aspirin is contraindicated in children and adolescents with febrile viral illnesses because of the risk of Reye's syndrome. /Salicylates/

Biological Half Life

The plasma half-life for salicylate is 2 to 3 hr in low doses and about 12 hr at usual anti-inflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication.
The plasma half-life for ... salicylate is 2 to 3 hr in low doses and about 12 hr at usual antiinflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication. /Salicylates/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Pharmaceuticals
Cosmetics -> Tonic; Skin conditioning; Soothing; Denaturant

Methods of Manufacturing

...OIL IS WATER-STEAM DISTILLED FROM LEAVES CHARGED INTO THE STILL AND ALLOWED TO MACERATE FOR SEVERAL HR TO HYDROLYZE GAULTHERIN GLUCOSIDE (METHYL SALICYLATE + GLUCOSE). DISTILLATION FROM 5-6 HR YIELDS APPROXIMATELY 0.7% ESSENTIAL OIL. OFTEN ADULTERATED BY CO-DISTILLING SWEET BIRCH BARK.
MOSTLY PREPD BY ESTERIFICATION OF SALICYLIC ACID WITH METHANOL. PRODUCT OF COMMERCE IS ABOUT 99% PURE.

General Manufacturing Information

Petroleum Refineries
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
All Other Chemical Product and Preparation Manufacturing
Benzoic acid, 2-hydroxy-, methyl ester: ACTIVE
WINTERGREEN: DESCRIPTION OF BOTANICAL SOURCE: EVERGREEN SHRUB WITH SLENDER, CREEPING STEMS, ASSURGENT, FLOWERING BRANCHES WITH LEAVES CLUSTERED AT TOP, WHITE, BELL-SHAPED FLOWERS BLOSSOMING IN JULY-AUGUST, FOLLOWED BY RED BERRIES (CHECKERBERRY). ...IN WOODS OF CANADA AND US.
VET: NATURAL & SYNTHETIC GRADES ARE USED INTERCHANGEABLY.
METHYL SALICYLATE MUST BE LABELED TO INDICATE WHETHER IT WAS MADE SYNTHETICALLY OR DISTILLED FROM...PLANTS...
IN USP, GAULTHERIA OIL, BETULA OIL, & METHYL SALICYLATE ARE COMBINED UNDER SAME TITLE...IT IS DIFFICULT TO DISTINGUISH BETWEEN THEM CHEMICALLY &...SAME TEST APPLY TO ALL. ...SLIGHT DIFFERENCES IN SPECIFIC GRAVITY & OPTICAL ACTIVITY BUT THESE FACTORS ARE NOT SUFFICIENTLY CHARACTERISTIC TO ENABLE DETECTION OF EITHER IN MIXT.

Analytic Laboratory Methods

QUANTITATIVE FOR METHYL SALICYLATE OFFICIAL FINAL ACTION, GAS CHROMATOGRAPHY.
NMR PROCEDURE IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF METHYL SALICYLATE AS DRUG ENTITY & IN WINTERGREEN OIL.
CONCN OF SALICYLATES OR OTHER COMPLEXING AGENTS IN 26 SAMPLES OF 20 DIFFERENT FLAVORS WAS DETERMINED. COLORIMETRIC METHOD PROVIDING SENSITIVITY TO APPROX 1 PPM WAS USED.

Storage Conditions

METHYL SALICYLATE SHOULD BE STORED AND DISPENSED IN TIGHT CONTAINERS.

Interactions

... The prolonged and excessive ingestion of analgesic mixtures containing salicylates in combination with acetaminophen or salicylamide can produce papillary necrosis and interstitial nephritis. /Salicylates/

Stability Shelf Life

SENSITIVE TO LIGHT AND HEAT

Methyl salicylate, a grape and wine chemical marker and sensory contributor in wines elaborated from grapes affected or not by cryptogamic diseases

Xavier Poitou, Pascaline Redon, Alexandre Pons, Emilie Bruez, Laurent Delière, Axel Marchal, Céline Cholet, Laurence Geny-Denis, Philippe Darriet
PMID: 34034050   DOI: 10.1016/j.foodchem.2021.130120

Abstract

Methyl salicylate (MeSA) is a plant metabolite that induces plant defence resistance and an odorous volatile compound presenting green nuances. This volatile compound was shown to be present in wine samples, sometimes at concentrations above its olfactory detection threshold. MeSA is localized in grapes, particularly in the skins and stems, and is extracted during red wine vinification. It was detected at the highest concentrations in wines of several grape varieties, made from grapes affected by cryptogamic diseases, namely downy mildew caused by Plasmopara viticola, and black rot caused by Guignardia bidwellii. It has also been detected in wines from vines affected by Esca, a Grapevine Trunk Disease. MeSA can also be considered to be a chemical marker in grapes and wine indicative of the level of development of several vine cryptogamic diseases.


Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids

Chi-Yuan Cheng, Tatiana V Brinzari, Zhigang Hao, Xiaotai Wang, Long Pan
PMID: 34009964   DOI: 10.1021/acs.jafc.1c00958

Abstract

Methyl salicylate, the major flavor component in wintergreen oil, is commonly used as food additives. It was found that amino acids can unexpectedly expedite methyl salicylate hydrolysis in an alkaline environment, while the detailed mechanism of this reaction merits investigation. Herein, the role of amino acid, more specifically, glycine, in methyl salicylate hydrolysis in aqueous solution was explored.
H NMR spectroscopy, combined with density functional theory calculations, was employed to investigate the methyl salicylate hydrolysis in the presence and absence of glycine at pH 9. The addition of glycine was found to accelerate the hydrolysis by an order of magnitude at pH 9, compared to that at pH 7. The end hydrolyzed product was confirmed to be salicylic acid, suggesting that glycine does not directly form an amide bond with methyl salicylate via aminolysis. Importantly, our results indicate that the
-hydroxyl substituent in methyl salicylate is essential for its hydrolysis due to an intramolecular hydrogen bond, and the carboxyl group of glycine is crucial to methyl salicylate hydrolysis. This study gains a new understanding of methyl salicylate hydrolysis that will be helpful in finding ways of stabilizing wintergreen oil as a flavorant in consumer food products that also contain amino acids.


New slow release mixture of (E)-β-farnesene with methyl salicylate to enhance aphid biocontrol efficacy in wheat ecosystem

Jiahui Liu, Xiaojing Zhao, Yidi Zhan, Kang Wang, Frederic Francis, Yong Liu
PMID: 33773020   DOI: 10.1002/ps.6378

Abstract

Semiochemical use is a promising way to reduce damage from pests by improving natural control in agro-ecosystems. The aphid alarm pheromone (E)-β-farnesene (EβF) and herbivore-induced methyl salicylate (MeSA) are two volatile cues to induce changes in aphid behavior with functional significance. Because of limitations related to the volatility and oxidization of EβF and MeSA under natural conditions, slow-release and antioxidant techniques should be developed and optimized before application. Here, a slow-release alginate bead of EβF mixed with MeSA was first designed and manufactured. We hypothesized that a mixture of these two semiochemicals could be effective in controlling Sitobion miscanthi in wheat crops. Both MeSA and EβF in alginate beads were released stably and continuously for at least 15 days in the laboratory, whereas EβF in paraffin oil and pure MeSA were released for only 2 and 7 days, respectively. In 2018 field experiments, EβF and MeSA alone or in association significantly decreased the abundance of alate and apterous aphids. An increased abundance of mummified aphids enhanced by higher parasitism rates was observed when using EβF and MeSA in association, with a significant reduction of apterous abundance, more so than EβF or MeSA alone. In 2019, plots treated with a mixture of EβF and MeSA showed significantly decreased abundance of alate and apterous aphids with higher parasitism rates compared with the control. The new slow-release alginate bead containing a mixture of EβF with MeSA could be the most efficient formulation to control S. miscanthi population by attracting parasitoids in the wheat agro-ecosystem. © 2021 Society of Chemical Industry. © 2021 Society of Chemical Industry.


Effect of high pressure processing on migration characteristics of polypropylene used in food contact materials

Yoon S Song, John L Koontz, Rima O Juskelis, Eduardo Patazca, William Limm, Kun Zhao
PMID: 33539274   DOI: 10.1080/19440049.2020.1861341

Abstract

The migration of small molecular mass organic compounds from polypropylene (PP) copolymer films into food simulants during and after high pressure processing (HPP) was studied. An overlapping temperature profile was developed to isolate the pressure effect of HPP (700 MPa, 71°C, 5 min) from equivalent thermal processing (TP) at atmospheric pressure (0.1 MPa). Chloroform, toluene, methyl salicylate, and phenylcyclohexane were chosen as surrogate compounds, and were spiked into test polymer films at concentrations of 762-1152 mg kg
by a solvent soaking technique. Migration (w/w) of surrogate compounds from loaded PP films into Miglyol 812 (a medium-chain triglyceride mixture) and 10% ethanol was quantified by headspace GC/MS during HPP and TP, and subsequent storage at 25°C for up to 10 days. HPP significantly delayed migration of the surrogates from PP into both food simulants relative to TP. The average migrations into Miglyol after TP and HPP were 92.2-109% and 16-60.6%, respectively. Diffusion coefficients estimated by migration modelling showed a reduction of more than two orders of magnitude for all surrogate compounds under high pressure at 700 MPa (
= 8.0) relative to equivalent TP at 0.1 MPa (
= 13.1). The relative T
increase of PP copolymer under compression at 700 MPa was estimated as T
+94°C. For 10% ethanol, average migrations after TP and HPP were 9.3-50.9% and 8.6-22.8%, respectively. During extended storage, migration into both simulants from HPP-treated samples was initially slower than that from untreated or TP-treated films. However, after 8-24 hours of storage, the differences in percent migration of selected surrogates were not significant (
> .05) among the treated PP films. Therefore, the physical changes of PP films that occur during HPP appear to be reversible with a return to their original dimensions and diffusion properties after decompression.


Seed treatment and foliar application of methyl salicylate (MeSA) as a defense mechanism in rice plants against the pathogenic bacterium, Xanthomonas oryzae pv. oryzae

Kandasamy Kalaivani, Marimuthu Maruthi-Kalaiselvi, Sengottayan Senthil-Nathan
PMID: 33357540   DOI: 10.1016/j.pestbp.2020.104718

Abstract

Methyl salicylate (MeSA) is a volatile biological compound synthesized from salicylic acid (SA) and is a plant hormone that helps defend against pests and pathogens. A major bacterial pathogen of rice, Xanthomonas oryzae pv. oryzae (Xoo) causes severe disease. Seed and plant treatments with MeSA can stimulate the defense enzyme peroxidase (POD) in plants. Response of peroxidase activity in rice (Oryza sativa L) cultivars IR 20, IR 50, IR 64, ASD 16, ASD 19 and ADT 46 to MeSA were measured under greenhouse conditions. Treatments of rice seedlings with MeSA at 50 and 100 mg L
significantly upregulated POD expression in the plants. The activity of POD was also significantly upregulated when plants were inoculated with bacterial blight. Effects were stronger in ASD 16, ASD 19 and ADT 46 and were more pronounced in high dose treatment (100 mg L
) when inoculated with bacterial blight condition and the effects were dose dependent, although the relationship between dose and rice varieties were not always linear. The pathogenic related (PR) protein bands at 33 kDa and 14 kDa were identified in treatments of 100 mg L
MeSA in the presence of bacterial blight disease. Band intensity was estimated to be twice that of those from pathogen induce MeSA levels in rice plants. These results suggest that treatment with MeSA can significantly increase the POD defense related enzyme by altering the plant physiology in ways that may be beneficial for crop protection.


Methyl Salicylate Fails to Enhance Arthropod Predator Abundance or Predator to Pest Ratios in Cotton

Steven E Naranjo, James R Hagler, John A Byers
PMID: 33399185   DOI: 10.1093/ee/nvaa175

Abstract

Conservation biological control is a fundamental tactic in integrated pest management (IPM). Greater biological control services can be achieved by enhancing agroecosystems to be more favorable to the presence, survival, and growth of natural enemy populations. One approach that has been tested in numerous agricultural systems is the deployment of synthetic chemicals that mimic those produced by the plant when under attack by pests. These signals may attract arthropod natural enemies to crop habitats and thus potentially improve biological control activity locally. A 2-yr field study was conducted in the cotton agroecosystem to evaluate the potential of synthetic methyl salicylate (MeSA) to attract native arthropod natural enemies and to enhance biological control services on two key pests. Slow-release packets of MeSA were deployed in replicated cotton plots season long. The abundance of multiple taxa of natural enemies and two major pests were monitored weekly by several sampling methods. The deployment of MeSA failed to increase natural enemy abundance and pest densities did not decline. Predator to prey ratios, used as a proxy to estimate biological control function, also largely failed to increase with MeSA deployment. One exception was a season-long increase in the ratio of Orius tristicolor (White) (Hemiptera: Anthocoridae) to Bemisia argentifolii Bellows and Perring (= Bemisia tabaci MEAM1) (Hemiptera: Aleyrodidae) adults within the context of biological control informed action thresholds. Overall results suggest that MeSA would not likely enhance conservation biological control by the natural enemy community typical of U.S. western cotton production systems.


Effect of Leaf Maturity on Host Habitat Location by the Egg-Larval Parasitoid Ascogaster reticulata

Suguru Komatsuzaki, Narisara Piyasaengthong, Shigeru Matsuyama, Yooichi Kainoh
PMID: 33523390   DOI: 10.1007/s10886-021-01250-5

Abstract

Adoxophyes honmai, a serious pest of tea plants, prefers to lay eggs on mature tea leaves rather than young leaves. Here, we examined a hypothesis that Ascogaster reticulata, an egg-larval parasitoid of A. honmai, increases the likelihood of encountering host egg masses by searching mature tea leaves when host-derived cues are not available. In a dual-choice bioassay using a four-arm olfactometer, A. reticulata preferred odor from intact, mature leaves versus young leaves. Based on volatile analysis with gas chromatography-mass spectrometry (GC-MS), we identified 5 and 10 compounds from mature and young leaf volatiles, respectively. The 5 components in the extract from intact mature leaves included (Z)-3-hexenyl acetate, (E)-β-ocimene, linalool, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and methyl salicylate. When each individual compound, or quaternary and quintenary blends of them, ratios of which were adjusted to match those of mature leaf volatiles, were provided, parasitoids preferred the full mixture and the quaternary blend devoid of DMNT to the solvent control. Methyl salicylate, one of the components of preferred blends, was not detected among young leaf volatiles. We concluded that the volatile composition of tea leaves changes, depending on their maturity, and that this composition affects foraging behavior of the parasitoid, which is closely related to the host herbivore's oviposition preference.


Excited-State Intramolecular Proton Transfer: A Short Introductory Review

Hem C Joshi, Liudmil Antonov
PMID: 33803102   DOI: 10.3390/molecules26051475

Abstract

In this short review, we attempt to unfold various aspects of excited-state intramolecular proton transfer (ESIPT) from the studies that are available up to date. Since Weller's discovery of ESIPT in salicylic acid (SA) and its derivative methyl salicylate (MS), numerous studies have emerged on the topic and it has become an attractive field of research because of its manifold applications. Here, we discuss some critical aspects of ESIPT and tautomerization from the mechanistic viewpoint. We address excitation wavelength dependence, anti-Kasha ESIPT, fast and slow ESIPT, reversibility and irreversibility of ESIPT, hydrogen bonding and geometrical factors, excited-state double proton transfer (ESDPT), concerted and stepwise ESDPT.


Genome-wide identification and characterization of bZIP transcription factors and their expression profile under abiotic stresses in Chinese pear (Pyrus bretschneideri)

Muhammad Aamir Manzoor, Muhammad Mudassar Manzoor, Guohui Li, Muhammad Abdullah, Wang Han, Han Wenlong, Awais Shakoor, Muhammad Waheed Riaz, Shamsur Rehman, Yongping Cai
PMID: 34503442   DOI: 10.1186/s12870-021-03191-3

Abstract

In plants, basic leucine zipper transcription factors (TFs) play important roles in multiple biological processes such as anthesis, fruit growth & development and stress responses. However, systematic investigation and characterization of bZIP-TFs remain unclear in Chinese white pear. Chinese white pear is a fruit crop that has important nutritional and medicinal values.
In this study, 62 bZIP genes were comprehensively identified from Chinese Pear, and 54 genes were distributed among 17 chromosomes. Frequent whole-genome duplication (WGD) and dispersed duplication (DSD) were the major driving forces underlying the bZIP gene family in Chinese white pear. bZIP-TFs are classified into 13 subfamilies according to the phylogenetic tree. Subsequently, purifying selection plays an important role in the evolution process of PbbZIPs. Synteny analysis of bZIP genes revealed that 196 orthologous gene pairs were identified between Pyrus bretschneideri, Fragaria vesca, Prunus mume, and Prunus persica. Moreover, cis-elements that respond to various stresses and hormones were found on the promoter regions of PbbZIP, which were induced by stimuli. Gene structure (intron/exon) and different compositions of motifs revealed that functional divergence among subfamilies. Expression pattern of PbbZIP genes differential expressed under hormonal treatment abscisic acid, salicylic acid, and methyl jasmonate in pear fruits by real-time qRT-PCR.
Collectively, a systematic analysis of gene structure, motif composition, subcellular localization, synteny analysis, and calculation of synonymous (Ks) and non-synonymous (Ka) was performed in Chinese white pear. Sixty-two bZIP-TFs in Chinese pear were identified, and their expression profiles were comprehensively analyzed under ABA, SA, and MeJa hormones, which respond to multiple abiotic stresses and fruit growth and development. PbbZIP gene occurred through Whole-genome duplication and dispersed duplication events. These results provide a basic framework for further elucidating the biological function characterizations under multiple developmental stages and abiotic stress responses.


Human volunteer study of the decontamination of chemically contaminated hair and the consequences for systemic exposure

Samuel Collins, Thomas James, Felicity Southworth, Louise Davidson, Natalie Williams, Emily Orchard, Tim Marczylo, Richard Amlôt
PMID: 33257756   DOI: 10.1038/s41598-020-77930-1

Abstract

The decontamination of exposed persons is a priority following the release of toxic chemicals. Efficacious decontamination reduces the risk of harm to those directly affected and prevents the uncontrolled spread of contamination. Human studies examining the effectiveness of emergency decontamination procedures have primarily focused on decontaminating skin, with few examining the decontamination of hair and scalp. We report the outcome of two studies designed to evaluate the efficacy of current United Kingdom (UK) improvised, interim and specialist mass casualty decontamination protocols when conducted in sequence. Decontamination efficacy was evaluated using two chemical simulants, methyl salicylate (MeS) and benzyl salicylate (BeS) applied to and recovered from the hair of volunteers. Twenty-four-hour urinary MeS and BeS were measured as a surrogate for systemic bioavailability. Current UK decontamination methods performed in sequence were partially effective at removing MeS and BeS from hair and underlying scalp. BeS and MeS levels in urine indicated that decontamination had no significant effect on systemic exposure raising important considerations with respect to the speed of decontamination. The decontamination of hair may therefore be challenging for first responders, requiring careful management of exposed persons following decontamination. Further work to extend these studies is required with a broader range of chemical simulants, a larger group of volunteers and at different intervention times.


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